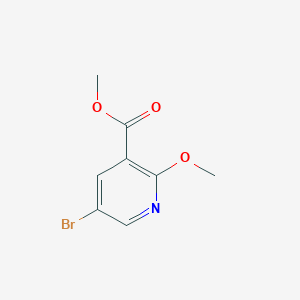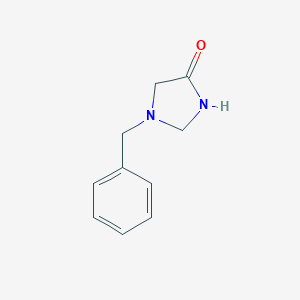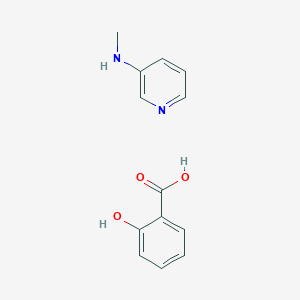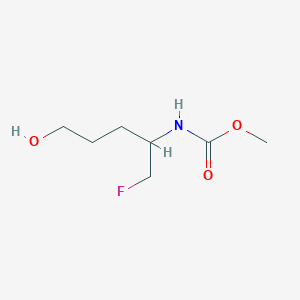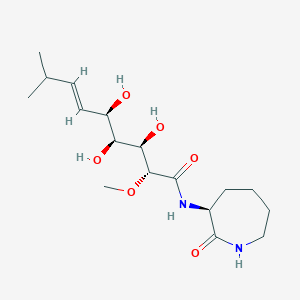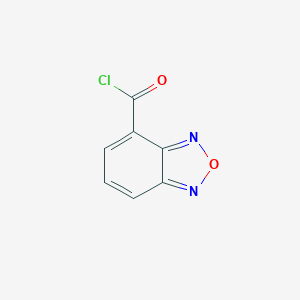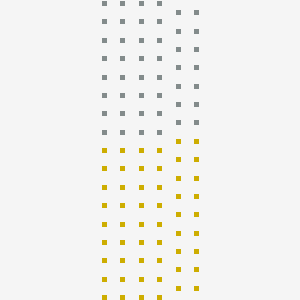
Palladium-silver alloy W1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palladium-silver alloy W1 is a material that has gained significant attention in scientific research due to its unique properties. This alloy is composed of palladium and silver in a specific ratio, which makes it highly effective in various applications.
Wirkmechanismus
The mechanism of action of palladium-silver alloy W1 is not fully understood. However, it is believed that the alloy's unique structure and composition make it highly effective in various applications. For example, the alloy's high surface area to volume ratio makes it an excellent catalyst, while its antimicrobial properties are thought to be due to the release of silver ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of palladium-silver alloy W1 have not been extensively studied. However, studies have shown that the alloy has low toxicity and is well-tolerated by cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of palladium-silver alloy W1 is its high catalytic activity, which makes it highly effective in various chemical reactions. Additionally, its antimicrobial properties make it useful in the development of antimicrobial coatings for medical devices. However, the limitations of this alloy include its high cost and the difficulty in controlling the ratio of palladium and silver during the synthesis process.
Zukünftige Richtungen
There are several future directions for research on palladium-silver alloy W1. One area of research is the development of new synthesis methods that are more cost-effective and allow for better control of the palladium-silver ratio. Another area of research is the exploration of the alloy's potential in biomedical applications, such as drug delivery and tissue engineering. Finally, there is a need for further studies on the alloy's toxicity and long-term effects on cells and tissues.
Conclusion:
In conclusion, palladium-silver alloy W1 is a material with unique properties that make it highly effective in various scientific research applications. Its high catalytic activity and antimicrobial properties make it useful in the development of new technologies and medical devices. While there are limitations to its use, there are also several future directions for research that could further expand its potential applications.
Synthesemethoden
The synthesis of palladium-silver alloy W1 involves a two-step process. The first step involves the reduction of palladium and silver salts to form nanoparticles. The second step involves the annealing of the nanoparticles to form the alloy. The ratio of palladium and silver can be controlled by adjusting the concentration of the salts used in the synthesis process.
Wissenschaftliche Forschungsanwendungen
Palladium-silver alloy W1 has a wide range of applications in scientific research. It is used as a catalyst in various chemical reactions, such as hydrogenation and oxidation. It is also used in the production of electronic devices, such as sensors and electrodes. In addition, it has antimicrobial properties and is used in the development of antimicrobial coatings for medical devices.
Eigenschaften
CAS-Nummer |
115288-32-9 |
|---|---|
Produktname |
Palladium-silver alloy W1 |
Molekularformel |
Ag38Pd54Sn8 |
Molekulargewicht |
10795 g/mol |
InChI |
InChI=1S/38Ag.54Pd.8Sn |
InChI-Schlüssel |
XGCMQEAMVRHFCC-UHFFFAOYSA-N |
SMILES |
[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn] |
Kanonische SMILES |
[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn] |
Synonyme |
palladium-silver alloy W1 W1 Pd-Ag alloy |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




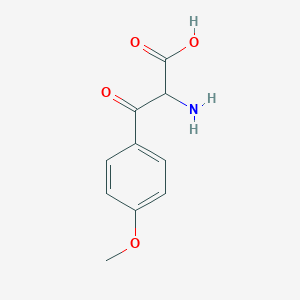
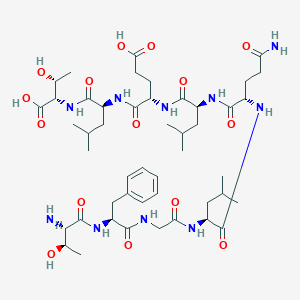
![1-[(3R,4S)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B55902.png)

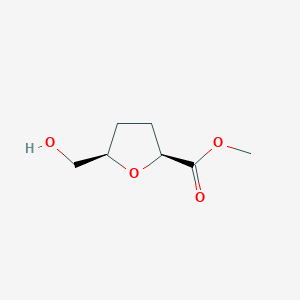
![2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55907.png)
